B1574677 PLX73086

PLX73086

Cat. No. B1574677
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PLX73086 is a potent inhibitor of colony stimulating factor 1 receptor (CSF1R;  CSF-1R), with potential antineoplastic activity. Upon administration, PLX73086 targets and binds to CSF1R, thereby blocking CSF1R activation and CSF1R-mediated signaling. This inhibits the activity of tumor-associated macrophages (TAMs) in the tumor tissue and prevents TAM-related tumor cell growth. CSF1R, also known as macrophage colony-stimulating factor receptor (M-CSFR) and CD115 (cluster of differentiation 115), is a cell-surface receptor for its ligand colony stimulating factor 1 (CSF1) and plays major roles in tumor cell proliferation and metastasis

Scientific Research Applications

Vectorization Scheme and GPU Kernel Development

PLX73086's relevance in scientific research is evident in the development of optimized library implementations for scientific kernels. The Phylogenetic Likelihood Library (PLL), for example, utilizes vectorization schemes and GPU kernels for enhanced computation of phylogenetic likelihood scores on evolutionary trees. This approach significantly accelerates computations and is crucial for leveraging the computational power of modern systems (Izquierdo-Carrasco et al., 2013).

Advancements in Genome-Wide Association Studies

PLX73086 plays a role in genome-wide association studies (GWAS). The development of second-generation PLINK, a toolset for GWAS, highlights the importance of PLX73086 in handling large genetic datasets. This toolset enables faster operations and the handling of datasets too large for RAM, demonstrating PLX73086's applicability in genomic research (Chang et al., 2014).

Enhancing Doxorubicin Delivery in Cancer Research

In cancer research, PLX73086 has been instrumental in enhancing the delivery of doxorubicin, a key anticancer drug. A study on polymer-lipid hybrid nanoparticle systems shows improved cellular accumulation and retention of doxorubicin in resistant cancer cells. This suggests a new mechanism to overcome drug resistance, highlighting PLX73086's potential in therapeutic applications (Wong et al., 2006).

CRISPR/Cas9-facilitated Pathway Optimization

PLX73086's application extends to genetic engineering, particularly in optimizing metabolic pathways using CRISPR/Cas9 technology. This technique allows simultaneous modulation of multiple genes, offering efficiency in genome editing. Its application in improving the E. coli xylose utilization pathway demonstrates PLX73086's role in enhancing microbial production processes (Zhu et al., 2017).

Nanoparticle Drug Delivery Across the Blood-Brain Barrier

In neurology, PLX73086 contributes to the development of biodegradable nanoparticles for drug delivery across the blood-brain barrier. This technology is particularly promising for treating brain disorders, as it enables efficient delivery of therapeutic agents to the central nervous system. The development of surface-modified polymeric nanoparticles illustrates the potential of PLX73086 in clinical applications for brain diseases (Tosi et al., 2013).

properties

Product Name

PLX73086

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PLX73086;  PLX-73086;  PLX 73086; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.